molecular formula C20H13N3O4 B3740841 2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B3740841
M. Wt: 359.3 g/mol
InChI Key: MHIICTNQAAXHAE-UHFFFAOYSA-N
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Description

2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

The synthesis of 2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The final step involves the formation of the benzamide moiety through an amide coupling reaction with a suitable benzoyl chloride derivative .

Chemical Reactions Analysis

2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzoxazole core can bind to various enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can be compared with other benzoxazole derivatives such as:

These comparisons highlight the unique features of this compound, such as its nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-19(15-8-4-5-9-17(15)23(25)26)21-14-10-11-18-16(12-14)22-20(27-18)13-6-2-1-3-7-13/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIICTNQAAXHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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